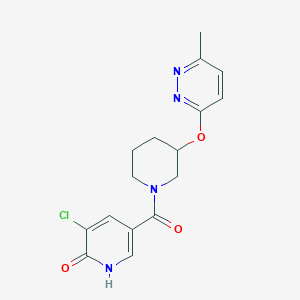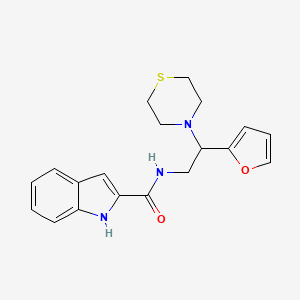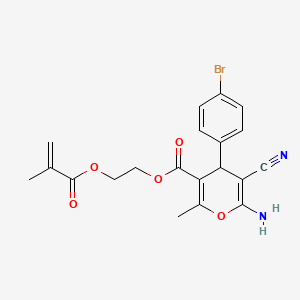![molecular formula C26H23FN2O5S B2765540 ethyl 4-(2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate CAS No. 894032-48-5](/img/structure/B2765540.png)
ethyl 4-(2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate is a complex organic compound with a molecular formula of C29H22FN3O5S2 and a molecular weight of 575.642 g/mol . This compound features an indole core, which is a significant heterocyclic system in natural products and drugs . The presence of the 4-fluorobenzyl group and the sulfonyl group adds to its chemical diversity and potential biological activity.
Mechanism of Action
Target of Action
A similar compound with a fluorophenyl group was found to be a potent triple-acting pparα, -γ, and -δ agonist . PPARs (Peroxisome proliferator-activated receptors) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on the similar compound mentioned above, it can be inferred that it might interact with its targets (possibly ppars) and modulate their activity . This interaction could lead to changes in the transcription of certain genes, thereby affecting cellular functions .
Biochemical Pathways
Ppars, which could be potential targets of this compound, are involved in various biochemical pathways, including lipid metabolism, glucose homeostasis, cell proliferation, and inflammation .
Result of Action
If it acts as a ppar agonist, it could potentially influence various cellular processes, including lipid metabolism, glucose homeostasis, cell proliferation, and inflammation .
Preparation Methods
The synthesis of ethyl 4-(2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate involves multiple steps, typically starting with the preparation of the indole core. One common method for synthesizing indole derivatives is through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate has various scientific research applications:
Comparison with Similar Compounds
Ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate can be compared with other indole derivatives, such as:
- Ethyl 4-[({3-[(4-methylbenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate
- Ethyl 4-[({3-[(3-ethoxypropyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate
- Ethyl 4-[({3-[(3-cyclopentyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the 4-fluorobenzyl group in ethyl 4-(2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate may confer unique properties, such as increased lipophilicity and enhanced binding interactions with biological targets .
Properties
IUPAC Name |
ethyl 4-[[2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-2-34-26(31)19-9-13-21(14-10-19)28-25(30)16-29-15-24(22-5-3-4-6-23(22)29)35(32,33)17-18-7-11-20(27)12-8-18/h3-15H,2,16-17H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBUWIKDFOGOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2765457.png)
![3-[(3-carbamoylphenyl)carbamoyl]propanoic acid](/img/structure/B2765458.png)

![tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B2765461.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2765462.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2765465.png)
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2765466.png)

![Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2765469.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2765474.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2765477.png)

